1-(Bromomethyl)-4-octylbenzene
Overview
Description
“1-(Bromomethyl)-4-octylbenzene” is likely an organic compound consisting of a benzene ring substituted with a bromomethyl group and an octyl group .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, bromination of toluene derivatives is a common method for introducing bromomethyl groups .Molecular Structure Analysis
The molecule likely consists of a benzene ring substituted with a bromomethyl group and an octyl group .Chemical Reactions Analysis
Benzyl bromides, which are similar to “this compound”, are often used in organic synthesis for introducing benzyl groups .Physical And Chemical Properties Analysis
While specific physical and chemical properties for “this compound” are not available, benzyl bromide, a similar compound, is a colorless liquid with lachrymatory properties .Scientific Research Applications
Chemical Research and Phenyl Group Influence
1-(Bromomethyl)-4-octylbenzene, similar to related compounds, has been studied for its unique chemical properties influenced by phenyl groups. Wittig (1980) explored how ring strain and phenyl group accumulation affect the formation of diradicals in related compounds, highlighting the significance of chemical structure in determining reactivity and stability (Wittig, 1980).
Applications in Immunotherapy
This compound, due to its structural characteristics, has been utilized in synthesizing key intermediates like FTY720, a promising immunosuppressive agent. Seidel, Laurich, and Fürstner (2004) demonstrated a scalable synthesis pathway using iron-catalyzed cross-coupling reactions, signifying its potential in pharmaceutical synthesis (Seidel, Laurich, & Fürstner, 2004).
Hyperbranched Polymer Synthesis
The role of this compound in polymer chemistry is notable. Uhrich, Hawker, Fréchet, and Turner (1992) investigated its use in synthesizing hyperbranched polyethers, demonstrating its utility in creating polymers with a wide range of applications, including material science and engineering (Uhrich, Hawker, Fréchet, & Turner, 1992).
Crystal Structure Analysis
Investigating the crystal structures of bromomethyl-substituted benzenes, including derivatives similar to this compound, provides insights into their chemical behavior. Szlachcic, Migda, and Stadnicka (2007) studied solvates of related compounds to understand their crystallographic properties, essential for material science applications (Szlachcic, Migda, & Stadnicka, 2007).
Synthesis Techniques
In the field of organic synthesis, the preparation and modification of bromomethyl-substituted benzenes, akin to this compound, are crucial. Studies by Guo Zhi-an (2009) and others have focused on optimizing synthesis techniques, impacting the development of various chemical compounds (Guo Zhi-an, 2009).
Ultrasound-Assisted Organic Synthesis
Harikumar and Rajendran (2014) explored the use of ultrasound in preparing nitro aromatic ethers, involving reactions with bromomethyl-substituted benzenes. This research highlights the innovative methods being employed in organic synthesis, enhancing efficiency and yield (Harikumar & Rajendran, 2014).
X-Ray Structure Determinations
The study of X-ray structures of bromomethyl-substituted benzenes offers valuable insights into molecular interactions and stability. Jones, Kuś, and Dix (2012) contributed to the understanding of molecular interactions and packing in crystalline structures, vital for material science and pharmaceutical applications (Jones, Kuś, & Dix, 2012).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(bromomethyl)-4-octylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23Br/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14/h9-12H,2-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRYBIJQSRFLBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548267 | |
Record name | 1-(Bromomethyl)-4-octylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70548267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88255-11-2 | |
Record name | 1-(Bromomethyl)-4-octylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70548267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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